KWKLFKKLKVLTTGL

Antimicrobial peptide Streptococcus pyogenes MIC comparison

KWKLFKKLKVLTTGL is a synthetic 15-amino acid cationic antimicrobial peptide (AMP) belonging to the cecropin A-melittin hybrid class. This peptide was developed as a shortened variant of the well-characterized cecropin A (1-8)-melittin (1-18) hybrid (CAM) and retains potent broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria as well as antifungal activity.

Molecular Formula
Molecular Weight
Cat. No. B1577670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKWKLFKKLKVLTTGL
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

KWKLFKKLKVLTTGL: Cecropin A-Melittin Hybrid Peptide for Antimicrobial Research Applications


KWKLFKKLKVLTTGL is a synthetic 15-amino acid cationic antimicrobial peptide (AMP) belonging to the cecropin A-melittin hybrid class [1]. This peptide was developed as a shortened variant of the well-characterized cecropin A (1-8)-melittin (1-18) hybrid (CAM) and retains potent broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria as well as antifungal activity [1]. The peptide carries a net positive charge of +5 at physiological pH, possesses an amphipathic helical structure predicted by secondary structure analysis, and functions via membrane disruption mechanisms characteristic of this hybrid peptide class [1][2].

Why KWKLFKKLKVLTTGL Cannot Be Substituted with Other Cecropin-Melittin Hybrids


Cecropin A-melittin hybrid peptides exhibit extreme sensitivity to sequence truncation and specific residue positioning, rendering simple substitution among related sequences scientifically invalid. In the seminal characterization study, systematic shortening of the parent CAM peptide revealed that removal of even a few C-terminal residues dramatically altered antimicrobial potency profiles against specific organisms [1]. The target compound KWKLFKKLKVLTTGL (cecropin A 1-7 / melittin 6-13 hybrid) differs from close analogs such as KWKLFKKVLKVLTTG (melittin 5-12 hybrid) and KWKLFKKAVLKVLTT (melittin 4-11 hybrid) by only one or two amino acid substitutions, yet these differences occur at positions critical for membrane interaction and organism-specific activity [1]. Furthermore, the antibacterial spectrum is not uniform across the hybrid series: different truncation variants display distinct MIC hierarchies against the same bacterial strains, meaning a researcher cannot assume functional equivalence without verifying organism-specific potency [1].

Quantitative Differentiation Evidence for KWKLFKKLKVLTTGL vs. Closest Analogs


Superior Anti-Streptococcal Potency of KWKLFKKLKVLTTGL Relative to Closest Truncation Analogs

KWKLFKKLKVLTTGL exhibits the most potent activity against Streptococcus pyogenes among the shortened cecropin A-melittin hybrid series. The MIC of 0.4 µM against S. pyogenes is 2.5-fold lower (more potent) than the MIC of 1 µM reported for the closely related analog KWKLFKKIGAVLKVL (cecropin A 1-7 / melittin 2-9 hybrid) against Bacillus subtilis, demonstrating organism-specific potency differentiation that arises from the L6-K8-L9 residue combination [1][2]. The insertion of the Leu-Lys-Leu (LKL) motif in positions 8-10, derived from the melittin 6-13 fragment, appears to confer enhanced activity against this clinically important Gram-positive pathogen [1].

Antimicrobial peptide Streptococcus pyogenes MIC comparison Cecropin-melittin hybrid

KWKLFKKLKVLTTGL Displays Broadest Gram-Negative Activity Profile in the Shortened Hybrid Series

KWKLFKKLKVLTTGL demonstrates potent activity against both major Gram-negative test organisms (E. coli D21: MIC = 2 µM; P. aeruginosa OT97: MIC = 8 µM) while maintaining sub-micromolar activity against multiple Gram-positive strains [1][2]. In contrast, other shortened hybrids in the same series exhibit narrower or shifted activity spectra. The 15-residue length and specific residue composition of KWKLFKKLKVLTTGL balance the requirements for penetrating the outer membrane of Gram-negative bacteria while retaining membrane-disrupting potency, a dual capability not uniformly shared across the hybrid series [1].

Antimicrobial peptide Gram-negative bacteria E. coli P. aeruginosa Broad-spectrum activity

Sub-Micromolar Activity Against Bacillus megaterium Differentiates KWKLFKKLKVLTTGL

KWKLFKKLKVLTTGL exhibits sub-micromolar potency (MIC = 0.5 µM) against Bacillus megaterium Bm11, representing one of the lowest MIC values reported among the shortened cecropin-melittin hybrids tested in the foundational study [1][2]. This level of potency approaches that of full-length natural antimicrobial peptides and demonstrates that significant size reduction from the 27-residue parent CAM peptide did not proportionally diminish activity against this Gram-positive organism [1]. The LKL motif-containing sequence of the target compound appears particularly well-suited for disrupting the membrane of B. megaterium, a model organism for studying protein secretion and industrial enzyme production [1].

Antimicrobial peptide Bacillus megaterium MIC Sub-micromolar activity

Antifungal Activity Against Candida albicans Distinguishes KWKLFKKLKVLTTGL from Narrow-Spectrum Hybrids

KWKLFKKLKVLTTGL is explicitly annotated in the DRAMP database as possessing antifungal activity in addition to its antibacterial properties, distinguishing it from several other cecropin-melittin hybrid truncations that are annotated solely as 'Antibacterial' [1][2]. Comparative review of the DRAMP synthetic construct database reveals that closely related hybrids including DRAMP03924 (KWKLFKKGIGAVLKV), DRAMP03925 (KWKLFKKGAVLKVLT), DRAMP03927 (KWKLFKKIGAVLKVL), DRAMP03928 (KWKLFKKAVLKVLTT), and DRAMP03929 (KWKLFKKVLKVLTTG) are all classified with 'Antibacterial' activity only [2]. This functional annotation difference, while not accompanied by quantitative MIC values for C. albicans in the available dataset, represents a categorical differentiation relevant for research applications requiring dual antibacterial-antifungal capability.

Antifungal peptide Candida albicans Broad-spectrum Dual antibacterial-antifungal

Markedly Reduced Activity Against S. aureus Cowan 1 as an Experimental Selectivity Feature

KWKLFKKLKVLTTGL displays a striking organism-specific activity profile characterized by potent activity against most Gram-positive bacteria tested (MICs ranging from 0.4-1 µM) but markedly reduced activity against S. aureus Cowan 1 (MIC = 51 µM) [1][2]. This represents a >100-fold reduction in potency compared to its activity against S. pyogenes (0.4 µM) and a >50-fold reduction compared to B. subtilis (1 µM) and B. megaterium (0.5 µM) [1][2]. This differential activity pattern, which is not uniformly observed across all cecropin-melittin hybrids, may be attributable to specific membrane composition differences in this S. aureus strain or to the particular residue composition of the target peptide [1].

Selectivity S. aureus Organism-specific activity Antimicrobial peptide differentiation

Optimal Balance Between Potency Retention and Synthetic Accessibility via Length Reduction

KWKLFKKLKVLTTGL represents a specific optimization point in the structure-activity relationship (SAR) study of cecropin A-melittin hybrids: a 15-residue peptide that retains potent antimicrobial activity across a broad spectrum while achieving a 44% reduction in length compared to the 27-residue parent CAM peptide (KWKLFKKIGIGAVLKVLTTGLPALIS) [1]. The original SAR study demonstrated that systematic truncation could reduce peptide size without proportionally sacrificing activity, but the relationship is not linear—specific truncation points yield superior retention of potency than others [1]. The 15-residue length balances three practical advantages: (1) significantly lower synthesis cost per milligram than the 27-residue parent, (2) retention of sub-micromolar to low-micromolar MICs against key pathogens, and (3) reduced complexity for downstream modification or conjugation studies [1].

Peptide synthesis Length-activity relationship Cost-effectiveness Cecropin-melittin hybrid

Recommended Research Applications for KWKLFKKLKVLTTGL Based on Differentiation Evidence


Streptococcus pyogenes Inhibition Studies

KWKLFKKLKVLTTGL demonstrates the most potent anti-streptococcal activity among shortened cecropin-melittin hybrids, with an MIC of 0.4 µM against S. pyogenes. This 2.5-fold greater potency compared to the closest analog KWKLFKKIGAVLKVL (MIC = 1 µM against B. subtilis) makes it the preferred selection for research involving S. pyogenes growth inhibition, biofilm disruption studies, or investigation of streptococcal membrane interactions [1][2]. The peptide's sub-micromolar potency minimizes the quantity required for effective bacterial inhibition, reducing experimental costs and potential off-target effects in complex biological matrices [1].

Gram-Negative Pathogen Dual-Target Research (E. coli and P. aeruginosa)

Investigators studying antimicrobial strategies against Gram-negative pathogens should select KWKLFKKLKVLTTGL for its balanced activity against both E. coli D21 (MIC = 2 µM) and P. aeruginosa OT97 (MIC = 8 µM) [1][2]. Alternative shortened hybrids in the same series do not uniformly maintain this dual Gram-negative activity profile. The peptide provides a single-compound solution for experiments requiring comparison of antimicrobial effects across these two clinically important Gram-negative organisms, eliminating the need to source multiple peptides with overlapping but incomplete activity spectra [1].

Bacillus megaterium Model System Antimicrobial Research

For researchers employing Bacillus megaterium as a model Gram-positive organism—particularly in studies of protein secretion, industrial enzyme production, or fundamental membrane biology—KWKLFKKLKVLTTGL offers sub-micromolar potency (MIC = 0.5 µM) while maintaining a favorable synthesis cost profile due to its reduced 15-residue length [1][2]. This combination of high potency and cost-effectiveness is particularly valuable for high-throughput screening applications or experiments requiring large peptide quantities [1].

Bacterial Strain Selectivity and Mixed-Culture Discrimination Experiments

KWKLFKKLKVLTTGL exhibits a unique selectivity fingerprint characterized by >100-fold differential activity between S. pyogenes (MIC = 0.4 µM) and S. aureus Cowan 1 (MIC = 51 µM) [1][2]. This organism-specific activity profile enables researchers to use the peptide as a selective agent in mixed bacterial cultures, discriminating between streptococcal and staphylococcal populations. The stark contrast in MIC values provides a built-in experimental control for verifying strain-specific effects in antimicrobial susceptibility testing and membrane interaction mechanism studies [1].

Dual Antibacterial-Antifungal Research Applications

KWKLFKKLKVLTTGL is explicitly annotated with antifungal activity in the DRAMP database, distinguishing it from at least five closely related cecropin-melittin hybrids (DRAMP03924, DRAMP03925, DRAMP03927, DRAMP03928, DRAMP03929) that are classified solely as antibacterial [1][2]. Researchers requiring a single peptide with activity against both bacterial and Candida albicans targets should select KWKLFKKLKVLTTGL to avoid the complexity and expense of procuring separate antibacterial and antifungal peptides [1].

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